molecular formula C10H15N5O2 B3144593 N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)morpholine-4-carboximidamide CAS No. 55474-80-1

N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)morpholine-4-carboximidamide

Cat. No. B3144593
CAS RN: 55474-80-1
M. Wt: 237.26
InChI Key: UASDELDXIBGORG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the cyclocondensation reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde resulted in the formation of a related compound . Another study reported the reaction of ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate with various amines and hydrazine hydrate .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde was found to result in the formation of a related compound . Another study reported the reaction of ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate with various amines and hydrazine hydrate .

Scientific Research Applications

Antihyperglycemic Activity

Carboximidamides derived from cyanamides, including compounds similar to N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)morpholine-4-carboximidamide, have been synthesized and evaluated for their antihyperglycemic activity. These compounds showed a significant decrease in serum glucose levels and had a restorative effect on liver and kidney function markers in a diabetic model, suggesting potential as antidiabetic agents (Moustafa et al., 2021).

Structural Analysis and Hydrogen Bonding

Studies on hydrogen-bonded sheet structures in related compounds have been conducted. These investigations provided insights into the electronic polarization and intramolecular hydrogen bonding in pyrimidine components, contributing to the understanding of the molecular behavior of such compounds (Orozco et al., 2008).

Anticoagulant Properties

Some carboximidamides, closely related to N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)morpholine-4-carboximidamide, have shown inhibitory activity against blood coagulation factors Xa and XIa. This suggests potential applications in anticoagulant therapies (Potapov et al., 2021).

Antimicrobial Activity

Certain derivatives of 6-oxopyrimidin-1(6H)-yl benzamide, which are structurally similar to the compound , have demonstrated effective antimicrobial properties against various bacteria and fungi, indicating potential use in antimicrobial therapies (Devarasetty et al., 2019).

Antihypoxic Effects

Research on compounds structurally akin to N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)morpholine-4-carboximidamide has revealed significant antihypoxic effects, suggesting their potential use in conditions where tissue oxygenation is compromised (Ukrainets et al., 2014).

Future Directions

The future directions for the study of similar compounds could involve further investigation into their synthesis, structural analysis, chemical reactions, mechanisms of action, physical and chemical properties, and safety and hazards. Additionally, their potential biological activities could be explored further .

properties

IUPAC Name

N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)morpholine-4-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c1-7-6-8(16)13-10(12-7)14-9(11)15-2-4-17-5-3-15/h6H,2-5H2,1H3,(H3,11,12,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASDELDXIBGORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N=C(N)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)NC(=N1)/N=C(\N)/N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)morpholine-4-carboximidamide
Reactant of Route 2
N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)morpholine-4-carboximidamide
Reactant of Route 3
N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)morpholine-4-carboximidamide
Reactant of Route 4
N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)morpholine-4-carboximidamide
Reactant of Route 5
N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)morpholine-4-carboximidamide
Reactant of Route 6
N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)morpholine-4-carboximidamide

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